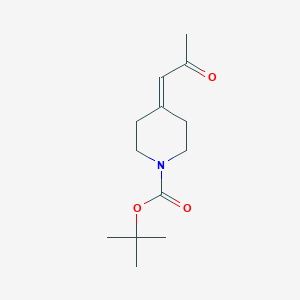

1-(1-Boc-piperidin-4-ylidene)-2-propanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H21NO3 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

tert-butyl 4-(2-oxopropylidene)piperidine-1-carboxylate |

InChI |

InChI=1S/C13H21NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

DVXZTYVDRMTHSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=C1CCN(CC1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for the Formation of 1 1 Boc Piperidin 4 Ylidene 2 Propanone

Condensation Reactions for Exocyclic Olefin Generation at the Piperidin-4-one Moiety

The formation of the C=C bond in the target molecule is an olefination reaction, converting the carbonyl group of N-Boc-4-piperidone into an alkene. Several classic condensation reactions are applicable for this purpose.

The base-catalyzed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation, is a direct and common method for synthesizing α,β-unsaturated ketones. magritek.com In this reaction, a ketone with α-hydrogens (acetone) reacts with a carbonyl compound that cannot easily enolize (N-Boc-4-piperidone) in the presence of a base.

The mechanism involves the deprotonation of an α-hydrogen from acetone (B3395972) by a base (e.g., sodium hydroxide) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting intermediate is a β-hydroxy ketone, known as the aldol adduct. Under the reaction conditions, this adduct readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone product, 1-(1-Boc-piperidin-4-ylidene)-2-propanone. mnstate.edu The dehydration step is often spontaneous as it extends the conjugated system. mnstate.edu

This double mixed-aldol condensation strategy is efficient because the aldehyde or, in this case, the ketone carbonyl of N-Boc-4-piperidone is significantly more electrophilic than the ketone carbonyl of acetone, minimizing the self-condensation of acetone. mnstate.edu

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an "active hydrogen" compound, meaning a C-H group is flanked by two electron-withdrawing groups (Z-CH₂-Z'). wikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or other amines. wikipedia.orgresearchgate.net

For the synthesis of the target compound, a direct Knoevenagel condensation with acetone is not typical, as acetone is not considered a sufficiently "active" methylene (B1212753) compound in this context. However, a Knoevenagel-type approach could be envisioned by using a more acidic acetone equivalent, such as ethyl acetoacetate. The reaction would proceed between N-Boc-4-piperidone and ethyl acetoacetate, followed by a subsequent hydrolysis and decarboxylation step to yield the desired product. The reaction mechanism involves the formation of a C-C bond through the condensation of the carbonyl compound with the active methylene group, followed by the elimination of water. wikipedia.orgrsc.org While versatile for many α,β-unsaturated systems, this multi-step variant is often less direct than the aldol condensation with acetone for this specific target. nih.gov

The Wittig reaction provides a powerful and widely used method for converting ketones and aldehydes into alkenes. wikipedia.orglibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which reacts with the carbonyl compound to form the alkene. organic-chemistry.orgmasterorganicchemistry.com

To synthesize this compound, N-Boc-4-piperidone would be treated with acetonyltriphenylphosphorane (Ph₃P=CHCOCH₃). This ylide is generated by deprotonating the corresponding phosphonium (B103445) salt, acetonyltriphenylphosphonium chloride, with a suitable base. The reaction mechanism is believed to proceed through the formation of a four-membered ring intermediate called an oxaphosphetane, which then decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

A significant related methodology is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.org This variation uses a phosphonate (B1237965) carbanion instead of a phosphonium ylide. nrochemistry.comyoutube.com These carbanions are generally more nucleophilic and less basic than Wittig reagents and can react efficiently with a wider range of ketones. wikipedia.org A key advantage of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which is much easier to remove during workup than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org The HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes with stabilized phosphonates. organic-chemistry.orgnrochemistry.com

| Methodology | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Aldol Condensation | N-Boc-4-piperidone, Acetone, Base (NaOH, KOH) | Aqueous or alcoholic solvent, room temp. to mild heat | Atom economical, inexpensive reagents, straightforward procedure. | Potential for side reactions (e.g., acetone self-condensation), requires careful control of conditions. |

| Wittig Reaction | N-Boc-4-piperidone, Acetonyltriphenylphosphonium salt, Base | Anhydrous aprotic solvent (THF, ether), often requires strong base (e.g., n-BuLi, NaH). | High functional group tolerance, reliable C=C bond formation. | Stoichiometric amounts of phosphine (B1218219) reagent, byproduct (Ph₃P=O) can complicate purification. libretexts.org |

| Horner-Wadsworth-Emmons | N-Boc-4-piperidone, Acetonylphosphonate ester, Base | Aprotic solvent (THF, DME), milder bases can be used (NaH, NaOMe). | More reactive nucleophile than Wittig ylide, water-soluble phosphate (B84403) byproduct simplifies purification, often high (E)-selectivity. wikipedia.org | Phosphonate esters are more expensive than phosphonium salts. |

Functional Group Protection Strategies: The tert-Butoxycarbonyl (Boc) Group

The secondary amine of the piperidine ring is nucleophilic and can interfere with many organic reactions. Therefore, protection of this nitrogen is essential before carrying out transformations at the C4-carbonyl position. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. researchgate.netfishersci.co.uk

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium hydroxide. total-synthesis.comorganic-chemistry.orgnih.gov This reaction is generally high-yielding and proceeds under mild conditions. fishersci.co.uk

Once installed, the N-Boc group is a carbamate, which is robust and stable under a variety of reaction conditions. Key stability features include:

Resistance to Nucleophiles and Bases: The Boc group is stable to hydrolysis under most basic conditions. total-synthesis.comnih.gov

Stability to Hydrogenolysis: It is inert to catalytic hydrogenation (e.g., H₂/Pd), a condition often used to remove other protecting groups like the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups. researchgate.netnih.gov

Stability to many oxidizing and reducing agents.

This stability makes the Boc group ideal for protecting the piperidine nitrogen while performing base-catalyzed condensation reactions like the Aldol, Wittig, or HWE reactions at the C4-ketone.

A primary advantage of the Boc group is its facile removal under acidic conditions. researchgate.net The deprotection mechanism involves the protonation of the carbamate, which leads to the formation of a stable tert-butyl cation and the unstable carbamic acid, which subsequently decarboxylates to release the free amine, carbon dioxide, and isobutylene. total-synthesis.com

This acid lability allows for selective deprotection. Strong acids are typically used, with trifluoroacetic acid (TFA), often in dichloromethane (B109758) (DCM), and hydrogen chloride (HCl) in solvents like 1,4-dioxane, methanol, or ethyl acetate (B1210297) being the most common reagents. fishersci.co.ukrsc.org The reaction is usually fast and occurs at room temperature. fishersci.co.uk The choice of acid and solvent can be tailored to remove the Boc group in the presence of other acid-sensitive functionalities. acsgcipr.orgacs.org

| Reagent | Typical Solvent | Conditions (Temp, Time) | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp, 0.5-2 h | Very common and effective; TFA is volatile and corrosive. rsc.org |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temp, 1-4 h | Often used as a saturated solution; provides the amine as its hydrochloride salt. nih.gov |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) / H₂O | Room Temp to 50°C | A milder, less corrosive alternative to TFA or HCl. nih.gov |

| Oxalyl Chloride / Methanol | Methanol | Room Temp, 1-4 h | A mild method reported to be tolerant of various functional groups. rsc.org |

| Thermal Deprotection | High-boiling solvents (e.g., Toluene (B28343), DMF) | High Temp (>100°C) | Can be achieved without acid, useful for certain substrates but requires high temperatures. nih.govnih.gov |

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the synthesis to be viable on a preparative scale, reaction conditions must be optimized to maximize yield, minimize reaction time, ensure high selectivity for the desired product, and facilitate straightforward purification. Key areas of optimization include the choice of solvent and the catalyst system, which in the context of the Horner-Wadsworth-Emmons reaction, primarily refers to the base used for the generation of the phosphonate carbanion.

Aprotic solvents are generally preferred to avoid quenching the phosphonate carbanion. The polarity of the aprotic solvent can play a significant role. Polar aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are commonly used for reactions involving piperidine derivatives. THF is particularly effective as it can solvate the metal counter-ion of the base, leading to a more reactive, "naked" carbanion. Non-polar solvents like toluene may result in slower reaction rates due to lower solubility of the charged intermediates. While protic solvents like ethanol (B145695) are generally avoided with strong bases, some studies on piperidine synthesis have noted accelerated reaction rates in ethanol compared to methanol, suggesting that under specific conditions with certain bases, they might be considered. ajgreenchem.comchemrevlett.com The water-soluble nature of the dialkylphosphate byproduct of the HWE reaction simplifies workup, especially from less polar organic solvents. organic-chemistry.org

Table 1: Influence of Different Solvents on the Synthesis of this compound

| Solvent | Polarity | Expected Effect on Reaction Rate | Expected Yield | Notes |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Good to Excellent | Excellent for solvating reagents and stabilizing the phosphonate carbanion. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Good | A common solvent for related syntheses, offering good solubility for starting materials. |

| Toluene | Non-polar | Low to Moderate | Moderate | May lead to slower reaction times and potential solubility issues with intermediates. |

| 1,4-Dioxane | Polar Aprotic | Moderate | Good | Similar to THF but generally less effective at solvating cations. |

In the Horner-Wadsworth-Emmons synthesis, the "catalyst system" is effectively the base used to generate the reactive phosphonate ylide. The choice of base is crucial as its strength, steric bulk, and counter-ion all influence the deprotonation equilibrium, reaction rate, and stereochemical outcome. wikipedia.org The HWE reaction with stabilized ylides, such as the one derived from diethyl (2-oxopropyl)phosphonate, typically favors the formation of the thermodynamically more stable E-alkene. organic-chemistry.org

Commonly used bases include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and butyllithium (B86547) (BuLi). organic-chemistry.org Sodium hydride is a strong, non-nucleophilic base that provides an irreversible deprotonation, driving the reaction to completion. The nature of the counter-ion (e.g., Li+, Na+, K+) can influence the aggregation and reactivity of the carbanion. For instance, potassium bases like potassium hexamethyldisilazide (KHMDS), often used in combination with a crown ether like 18-crown-6, can dramatically alter selectivity, favoring the Z-alkene in what is known as the Still-Gennari modification. wikipedia.org For the synthesis of this compound, where only one geometric isomer is possible, the focus of base selection is primarily on reaction efficiency, yield, and ease of handling on a large scale. Strong, cost-effective bases like NaH are often preferred in industrial settings.

Table 2: Comparison of Base Systems for the Synthesis of this compound

| Base System | Base Type | Expected Reaction Time | Expected Yield | Notes |

| NaH in THF | Strong, non-nucleophilic hydride | 2-6 hours | High | Common and effective; hydrogen gas evolution requires careful management on a large scale. organic-chemistry.org |

| KHMDS in THF | Strong, non-nucleophilic, sterically hindered | 1-4 hours | Very High | Highly reactive and soluble; often provides cleaner reactions. Cost may be a factor for preparative scale. |

| BuLi in Hexane/THF | Strong, nucleophilic organometallic | 1-3 hours | High | Very fast reaction, but requires cryogenic temperatures (-78 °C) to control reactivity and potential side reactions. |

| NaOMe in Methanol | Strong, nucleophilic alkoxide | 4-12 hours | Moderate to Good | The use of a protic solvent may lead to side reactions or lower yields compared to aprotic systems. |

Chemical Transformations and Reactivity Profile of 1 1 Boc Piperidin 4 Ylidene 2 Propanone

Reactivity of the Exocyclic Carbon-Carbon Double Bond (Ylidene Moiety)

The ylidene moiety, being part of an α,β-unsaturated ketone system, is electron-deficient and thus highly susceptible to a variety of addition reactions. The polarization of this system makes the β-carbon atom a prime target for nucleophilic attack, while the double bond itself can participate in reduction and cycloaddition reactions.

The exocyclic double bond of 1-(1-Boc-piperidin-4-ylidene)-2-propanone can be readily saturated through catalytic hydrogenation. This class of reactions is fundamental for converting the ylidene precursor into the corresponding saturated piperidine (B6355638) derivative, tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate.

Standard hydrogenation conditions, such as using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum dioxide (PtO₂), are effective for the reduction of the carbon-carbon double bond. tcichemicals.com These methods are widely utilized due to their high efficiency and the relative ease of catalyst removal.

A key challenge in the reduction of α,β-unsaturated ketones is achieving chemoselectivity. While standard hydrogenation often reduces the olefin, other reagents might attack the carbonyl group. For selective saturation of the C=C bond while preserving the ketone, specific catalytic systems have been developed. For instance, the Shvo catalyst, a ruthenium-based complex, is known to selectively hydrogenate the olefin moiety of α,β-unsaturated ketones, using formic acid as a hydrogen source. tcichemicals.com This selectivity provides a strategic advantage when the ketone functionality is required for subsequent transformations.

Table 1: Representative Hydrogenation Conditions for α,β-Unsaturated Ketones

| Reagent/Catalyst | Conditions | Outcome | Selectivity |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695), Room Temp, 1 atm | Saturation of C=C bond | High for C=C reduction |

| H₂, PtO₂ | Acetic Acid, Room Temp | Saturation of C=C bond | High for C=C reduction |

The polarized nature of the α,β-unsaturated ketone system renders the β-carbon of the ylidene moiety highly electrophilic and susceptible to nucleophilic conjugate addition, commonly known as the Michael addition. nih.gov This reaction is one of the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in a 1,4-fashion.

A wide range of "soft" nucleophiles can be employed in this context. The reaction proceeds via the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

Thia-Michael Additions: Thiols are excellent nucleophiles for conjugate additions to enones. acsgcipr.org The reaction, often catalyzed by a weak base, is highly efficient and can be reversible under certain conditions, a property exploited in dynamic combinatorial chemistry. rsc.org The addition of a thiol (R-SH) to this compound would yield the corresponding β-thioether derivative.

Aza-Michael Additions: Amine-based nucleophiles, such as primary and secondary amines, can also add in a conjugate fashion. princeton.eduresearchgate.net This reaction provides a direct route to β-amino ketone derivatives, which are valuable precursors for more complex nitrogen-containing heterocycles.

Carbon-Michael Additions: Stabilized carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters) or organometallic reagents like organocuprates (Gilman reagents), readily add to the α,β-unsaturated system. nih.gov These reactions are fundamental for extending the carbon skeleton.

Table 2: Examples of Michael Donors and Potential Products

| Nucleophile Type | Example Nucleophile | Expected Product Structure |

|---|---|---|

| Thiol | Ethanethiol | tert-butyl 4-(1-(ethylthio)-2-oxopropyl)piperidine-1-carboxylate |

| Amine | Piperidine | tert-butyl 4-(2-oxo-1-(piperidin-1-yl)propyl)piperidine-1-carboxylate |

| Carbon (Enolate) | Diethyl malonate | tert-butyl 4-(1-(bis(ethoxycarbonyl)methyl)-2-oxopropyl)piperidine-1-carboxylate |

While the electron-deficient nature of the ylidene moiety favors nucleophilic conjugate addition, electrophilic additions can also occur, though they are generally less common for α,β-unsaturated carbonyl compounds compared to simple alkenes. In the presence of a strong electrophile (E⁺), the reaction is initiated by the attack of the double bond on the electrophile. The regioselectivity is governed by the formation of the most stable carbocation intermediate. Protonation typically occurs at the carbonyl oxygen, enhancing the electrophilicity of the β-carbon. However, the addition of other electrophiles, like halogens (e.g., Br₂), would likely proceed via attack on the π-system, leading to a carbocation intermediate that is stabilized by resonance with the carbonyl oxygen. The subsequent attack by the nucleophile (e.g., Br⁻) would likely occur at the α-carbon.

The electron-deficient exocyclic double bond of this compound makes it an excellent dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and a dipolarophile in [3+2] cycloadditions. masterorganicchemistry.comijrpc.com These reactions are powerful tools for the stereocontrolled synthesis of complex cyclic and heterocyclic systems.

[4+2] Cycloadditions (Diels-Alder Reaction): In a Diels-Alder reaction, the compound acts as the 2π-electron component (dienophile). wikipedia.org The presence of the electron-withdrawing acetyl group significantly enhances its reactivity towards electron-rich conjugated dienes. youtube.comlibretexts.org For example, reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a spirocyclic cyclohexene (B86901) derivative, constructing a new six-membered ring with high stereoselectivity. khanacademy.org

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The compound can also react with 1,3-dipoles to form five-membered heterocyclic rings in a process known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgorganic-chemistry.org The reaction is a concerted, pericyclic process that allows for the efficient construction of various heterocycles. nih.gov For instance, reacting the ylidene substrate with an azide (B81097) (e.g., benzyl (B1604629) azide) would generate a spiro-triazoline ring system, while reaction with a nitrile oxide would yield a spiro-isoxazoline.

Table 3: Potential Cycloaddition Reactions and Products

| Reaction Type | Reagent | Product Class |

|---|---|---|

| [4+2] Cycloaddition | Cyclopentadiene | Spiro[piperidine-4,7'-norborn-5'-ene] derivative |

| [3+2] Cycloaddition | Benzyl Azide | Spiro[piperidine-4,5'-triazoline] derivative |

Reactivity of the Propanone Carbonyl Group

The ketone carbonyl group offers a distinct site for reactivity, primarily involving nucleophilic additions. These reactions, often termed 1,2-additions, compete with the 1,4-conjugate additions to the ylidene moiety. The outcome is largely dictated by the nature of the nucleophile, following the principle of Hard and Soft Acids and Bases (HSAB).

Hard, charge-dense nucleophiles preferentially attack the hard electrophilic center of the carbonyl carbon (1,2-addition), whereas soft, more polarizable nucleophiles favor attack at the soft β-carbon of the double bond (1,4-addition).

Organometallic Reagents: Hard organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are known to favor 1,2-addition to α,β-unsaturated ketones. masterorganicchemistry.com The reaction of this compound with methylmagnesium bromide, for example, would be expected to yield a tertiary alcohol via attack at the carbonyl carbon.

Hydride Reductions: The reduction of the ketone can be achieved using various hydride reagents. The choice of reagent determines the selectivity.

Strong Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a very strong, hard hydride source that typically favors 1,2-reduction of the carbonyl group to a secondary alcohol. khanacademy.orgrsc.org However, its high reactivity can sometimes lead to a mixture of products, including reduction of the double bond.

Selective Hydride Reagents: For a more controlled reduction of the ketone without affecting the double bond, the Luche reduction (sodium borohydride, NaBH₄, in the presence of a lanthanide salt like cerium(III) chloride, CeCl₃) is the method of choice. The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity and promoting a selective 1,2-hydride attack.

Table 4: Nucleophilic Addition to the Carbonyl Group

| Reagent | Reaction Type | Expected Product | Selectivity |

|---|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1,2-Addition | Tertiary Alcohol | High for 1,2-addition |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2-Reduction | Secondary Alcohol | Favors 1,2-reduction |

Formation of Nitrogen-Containing Derivatives (e.g., Imines, Hydrazones, Oximes)

The carbonyl group of the propanone moiety in this compound is susceptible to condensation reactions with primary amines and their derivatives to form various nitrogen-containing products. This reactivity is characteristic of ketones and is a cornerstone of their chemical profile.

Imines (Schiff Bases): Reaction with primary amines under appropriate conditions, typically with acid catalysis and removal of water, would yield the corresponding imine derivatives.

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine, or tosylhydrazine) readily affords the corresponding hydrazones. researchgate.net These derivatives are often crystalline solids and can be useful for characterization. Furthermore, tosylhydrazones can undergo further transformations, such as intramolecular cyclization reactions upon treatment with acid. rsc.org

Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding oxime. The reaction typically proceeds under mildly acidic or basic conditions.

The general transformation for these reactions is summarized in the table below.

| Reagent | Product Type | General Structure |

| R-NH₂ (Primary Amine) | Imine | |

| H₂N-NHR (Hydrazine) | Hydrazone | |

| H₂N-OH (Hydroxylamine) | Oxime | |

| Table 1: Formation of Nitrogen-Containing Derivatives |

α-Functionalization Reactions (e.g., Halogenation, Alkylation)

The α-carbon of the ketone (the methyl group) possesses acidic protons, enabling enolate formation and subsequent functionalization.

α-Halogenation: The methyl group can be halogenated under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking an electrophilic halogen (Cl₂, Br₂, I₂). libretexts.org The reaction proceeds in a stepwise manner, and typically results in mono-halogenation because the introduction of an electron-withdrawing halogen destabilizes the intermediate for further reaction. libretexts.org

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which then attacks the halogen. This reaction is often difficult to control at the mono-halogenation stage, as the electron-withdrawing halogen increases the acidity of the remaining α-protons, leading to rapid subsequent halogenations and often resulting in a tri-halogenated product. This can lead to the haloform reaction if a methyl ketone is treated with excess base and halogen. libretexts.org

α-Alkylation: Following deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) to form the enolate, the α-carbon can be alkylated by reaction with an alkyl halide. The exocyclic nature of the double bond and the steric hindrance of the piperidine ring may influence the regioselectivity of enolate formation and the stereochemical outcome of the alkylation.

| Reaction | Reagents | Typical Product |

| α-Halogenation (Acidic) | Br₂, Acetic Acid | 1-(1-Boc-piperidin-4-ylidene)-3-bromo-2-propanone |

| α-Alkylation | 1. LDA; 2. R-X | 1-(1-Boc-piperidin-4-ylidene)-3-R-2-propanone |

| Table 2: Examples of α-Functionalization Reactions |

Transformations Involving the Piperidine Ring Nitrogen (Post-Deprotection)

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is labile under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). Its removal unmasks the secondary amine, 1-(piperidin-4-ylidene)-2-propanone, opening up a wide array of subsequent derivatization possibilities at the nitrogen atom.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The deprotected secondary amine can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, under basic conditions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl groups.

N-Acylation: The piperidine nitrogen can be acylated by reacting it with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent). This reaction forms a stable amide bond and is a common method for introducing a wide variety of functional groups. cyberleninka.ru For instance, reaction with acetic anhydride (B1165640) would yield the N-acetyl derivative. cyberleninka.ru

Amide Bond Formation and Derivatization

The secondary amine of the deprotected piperidine serves as a nucleophile for amide bond formation with carboxylic acids. This transformation is fundamental in medicinal chemistry and materials science. The reaction typically requires the activation of the carboxylic acid, which can be achieved using a wide range of coupling reagents. luxembourg-bio.comnih.gov

Common coupling reagents and systems include:

Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®.

Phosphonium (B103445) salts such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Uronium/aminium salts like HATU or HBTU.

This versatility allows for the coupling of the piperidine core to a vast array of molecular fragments, from simple alkyl chains to complex heterocyclic systems. researchgate.net

Intramolecular Cyclization Reactions Involving the Nitrogen

The presence of the nucleophilic nitrogen and the electrophilic ketone/enone system within the same molecule (after deprotection) allows for intramolecular cyclization reactions, leading to the formation of spirocyclic or fused heterocyclic systems. For example, derivatives formed at the ketone, such as hydrazones, can undergo intramolecular cyclization. A 2-(2-carbonyl)hydrazono derivative, for instance, could cyclize in the presence of an anhydride to form a fused ring system. rsc.orgresearchgate.net These reactions are powerful tools for building molecular complexity.

Stereochemical Considerations in Transformations

While this compound itself is achiral, several of its transformations can introduce stereocenters, making stereochemical control an important consideration.

α-Functionalization: α-Halogenation or alkylation of the propanone moiety does not create a stereocenter on the α-carbon. However, if the introduced R-group in an alkylation is chiral, diastereomers could be formed.

Reactions at the Double Bond: Reduction of the exocyclic double bond (e.g., via catalytic hydrogenation) would create a stereocenter at the C4 position of the piperidine ring. The facial selectivity of this reduction could be influenced by the substituents on the ring or by the use of chiral catalysts.

Reactions at the Carbonyl Group: Reduction of the ketone to a secondary alcohol introduces a new stereocenter. The stereochemical outcome would depend on the reagent used and the steric environment around the carbonyl group.

Asymmetric Synthesis: For reactions creating new stereocenters, employing chiral reagents or catalysts can enable enantioselective synthesis, leading to the preferential formation of one enantiomer over the other.

Derivatization Strategies and Synthetic Applications of 1 1 Boc Piperidin 4 Ylidene 2 Propanone

Construction of Complex Heterocyclic Systems

The reactive nature of the exocyclic double bond and the ketone moiety in 1-(1-Boc-piperidin-4-ylidene)-2-propanone makes it an excellent substrate for building more intricate heterocyclic systems, including spirocyclic and fused-ring compounds.

Spiro-piperidines, which feature a common carbon atom connecting the piperidine (B6355638) ring to another ring system, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The synthesis of such scaffolds can be achieved from this compound through several strategies. One prominent method is the [3+2] cycloaddition reaction across the exocyclic double bond. For instance, the reaction with in-situ generated azomethine ylides can lead to the formation of spiro-pyrrolidine-piperidine systems. This transformation creates a highly functionalized spirocycle with multiple stereocenters.

Another approach involves transformations at the ketone carbonyl group. For example, a Bucherer-Bergs reaction could yield a spiro-hydantoin piperidine derivative. Similarly, reaction with suitable binucleophiles can generate other spiro-heterocycles. These methods leverage the inherent reactivity of the starting material to construct complex spirocyclic frameworks. researchgate.net A variety of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been designed and synthesized as potential antifungal agents. nih.gov

Table 1: Representative Strategies for Spirocycle Synthesis from Piperidinone Scaffolds

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Spiro[piperidine-4,3'-pyrrolidine] |

| Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃ | Spiro[piperidine-4,5'-hydantoin] |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (e.g., Malononitrile), followed by cyclization | Spiro-fused heterocycles |

| Strecker-type reaction | Trimethylsilyl cyanide, followed by cyclization | Spiro-oxazolidinone |

Fused ring systems containing a piperidine moiety are core structures in numerous natural products and pharmaceuticals, including morphine and atropine. nih.gov The enone system of this compound is an ideal precursor for constructing fused rings via intramolecular cyclization reactions.

A key strategy is the Robinson annulation, where an initial Michael addition is followed by an intramolecular aldol (B89426) condensation. By attaching a suitable nucleophile (e.g., an enolate precursor) to the piperidine nitrogen or another position, a subsequent intramolecular Michael addition onto the α,β-unsaturated system of this compound can initiate the formation of a new fused ring. This domino reaction sequence is a powerful tool for the stereocontrolled synthesis of bicyclic piperidine derivatives.

Furthermore, photochemical methods, such as intramolecular [2+2] cycloaddition, can be employed to generate fused cyclobutane-piperidine systems, which can be further elaborated. nih.gov Radical cyclizations are another effective method for creating fused piperidine structures from appropriate precursors. nih.govmdpi.com

Synthesis of Polysubstituted Piperidine and Piperidinone Analogues

The generation of polysubstituted piperidines is a central goal in medicinal chemistry, as substitution patterns dictate biological activity. ajchem-a.comnih.govresearchgate.net The α,β-unsaturated ketone of this compound serves as an excellent Michael acceptor, allowing for the introduction of a wide array of substituents at the β-position. organic-chemistry.orgresearchgate.net

The conjugate addition of nucleophiles such as organocuprates, enamines, indoles, and stabilized carbanions (e.g., from malonates) proceeds readily. Subsequent trapping of the resulting enolate intermediate with an electrophile can install a second substituent, leading to highly functionalized piperidine derivatives with control over relative stereochemistry. For example, a tandem conjugate addition-alkylation sequence can generate two new stereocenters. A conjugate addition of phenylboronic acid to a related dihydropyridinone system has been shown to be a key step in the synthesis of certain σ₁ receptor ligands. nih.gov

Table 2: Examples of Michael Additions to Piperidinone-based Enones

| Michael Donor | Reagent/Catalyst | Product Type |

|---|---|---|

| Organocuprate (e.g., Me₂CuLi) | LiCu(CH₃)₂ | 4-(2-oxopropyl)-4-methylpiperidine |

| Malonate Ester | NaOEt | 4-(1-(dialkoxycarbonyl)methyl-2-oxopropyl)piperidine |

| Thiophenol | Et₃N | 4-(1-(phenylthio)-2-oxopropyl)piperidine |

| Indole | Lewis Acid (e.g., Sc(OTf)₃) | 4-(1-(indol-3-yl)-2-oxopropyl)piperidine |

Role as an Intermediate in the Synthesis of Diverse Chemical Scaffolds

Beyond direct elaboration, this compound is a crucial intermediate that can be transformed into other valuable piperidine-based building blocks. mdpi.commdma.ch Selective reduction of the double bond, the ketone, or both, provides access to a range of saturated 4-substituted piperidines. For instance, catalytic hydrogenation can selectively reduce the carbon-carbon double bond, yielding 1-Boc-4-(2-oxopropyl)piperidine. Subsequent reduction of the ketone would furnish the corresponding alcohol, a versatile handle for further reactions.

This intermediate is structurally related to precursors used in the synthesis of major pharmaceutical compounds. The piperidine core is central to the structure of fentanyl and its analogues. dtic.mil Syntheses of these potent analgesics often start from N-protected 4-piperidones, which are precursors to the subject compound. dtic.mil The functional handles present in this compound allow for the systematic elaboration required to build such complex drug molecules. The ability to convert this compound into various substituted piperidines makes it a key component in the synthesis of compound libraries for drug discovery. nih.gov

Generation of Optically Enriched Piperidine Derivatives

The development of asymmetric methods to produce enantiomerically pure piperidine derivatives is of paramount importance, as the stereochemistry of a drug molecule is critical to its biological activity and safety profile. researchgate.netrsc.org The enone functionality of this compound is an ideal substrate for asymmetric catalysis. mdpi.comnih.gov

Enantioselective conjugate addition (asymmetric Michael addition) is a well-established strategy. This can be achieved using chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, which activate the enone towards nucleophilic attack via iminium ion formation. nih.gov Alternatively, chiral Lewis acids or transition metal complexes can coordinate to the carbonyl oxygen, creating a chiral environment that directs the approach of the nucleophile to one face of the molecule.

Other asymmetric transformations include:

Asymmetric Hydrogenation: Chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can be used for the enantioselective reduction of the exocyclic double bond.

Asymmetric Ketone Reduction: Chiral reducing agents or catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reduction, can reduce the ketone to a chiral alcohol with high enantioselectivity.

These methods provide access to optically enriched piperidine building blocks that are essential for the synthesis of chiral drugs and natural products. researchgate.net

Computational Chemistry Approaches for the Analysis of 1 1 Boc Piperidin 4 Ylidene 2 Propanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Information regarding the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electron density distribution, and molecular electrostatic potential of 1-(1-Boc-piperidin-4-ylidene)-2-propanone, is not available from existing computational studies. Such data would typically be used to predict the molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscape Exploration

A detailed conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been reported. This type of analysis is crucial for understanding the molecule's flexibility and preferred three-dimensional structures.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

There are no available molecular dynamics simulation studies for this compound. These simulations would provide insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment, which are important for understanding its behavior in different phases.

Prediction of Spectroscopic Signatures for Structural Characterization

Predicted spectroscopic data, such as 1H and 13C NMR chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra, derived from computational methods for this compound, are not documented in the searched literature. This information is typically used to aid in the experimental characterization and structural elucidation of the compound.

Q & A

Q. Data Contradiction Example :

- Observed δ 5.8 ppm (doublet) for ylidene proton in DMSO-d₆ vs. δ 6.1 ppm in CDCl₃. Solvent polarity effects must be considered.

Advanced: What strategies mitigate side reactions during Boc deprotection in this compound?

Methodological Answer :

Deprotection of the Boc group (e.g., with TFA or HCl) can lead to side reactions like ketone oxidation or ring-opening. Mitigation strategies:

Controlled Acid Exposure : Use 20% TFA in DCM (0°C, 1h) instead of prolonged exposure at RT.

Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation intermediates and prevent alkylation side products .

In Situ Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane).

Q. Optimized Protocol :

| Condition | Result |

|---|---|

| 20% TFA/DCM, 0°C, 1h + TIS (2%) | >90% deprotection, <5% side products |

Basic: How is the purity of this compound validated for pharmacological studies?

Q. Methodological Answer :

- HPLC : Use a C18 column (ACN/water, 70:30), UV detection at 254 nm. Purity >98% required for in vitro assays.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 64.97%, H 8.75%, N 5.82%).

- Melting Point : Confirm consistency with literature (mp 73–77°C for Boc intermediates) .

Advanced: What computational tools assist in predicting the reactivity of the ylidene group in this compound?

Q. Methodological Answer :

- Molecular Orbital Analysis : Use Gaussian or ORCA to calculate HOMO/LUMO energies. The ylidene group (LUMO ≈ −1.5 eV) is electrophilic, favoring nucleophilic additions.

- Docking Studies : AutoDock Vina predicts binding affinity to biological targets (e.g., enzymes with hydrophobic pockets).

- Kinetic Modeling : Simulate reaction pathways (e.g., ylidene stability in protic vs. aprotic solvents) using ChemDraw or ADF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.